Product packaging for Retigeric acid A(Cat. No.:CAS No. 35591-41-4)

Retigeric acid A

Cat. No.: B1647498
CAS No.: 35591-41-4
M. Wt: 472.7 g/mol
InChI Key: CDJHWSUBFSVZDX-ORFZOPCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Retigeric acid A is a pentacyclic triterpenic acid isolated from the lichen Lobaria kurokawae Yoshim. It is a structural homolog of the extensively studied Retigeric acid B (RB) but lacks a specific carboxyl group, which is associated with significantly lower cytotoxic activity against cancer cells . This makes this compound a valuable compound for use as a control or comparison agent in mechanistic studies aimed at elucidating the structure-activity relationship of triterpenic acids. Research on its analog, Retigeric acid B, has demonstrated potent antitumor effects in models of androgen-independent prostate cancer, inducing S-phase cell cycle arrest and apoptosis, and suppressing constitutive NF-κB signaling . Given the structural similarity, this compound provides researchers with a critical tool for differentiating the specific molecular features responsible for these observed bioactivities. The compound is offered for research purposes to further explore the pharmacological potential of lichen-derived triterpenoids. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O4 B1647498 Retigeric acid A CAS No. 35591-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,3aR,5aR,5bR,7aR,8S,9R,10R,11aS,13aS,13bR)-9,10-dihydroxy-3a,5a,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17(2)18-8-10-22-26(18,3)14-15-28(5)20-9-11-23-27(4,19(20)12-13-29(22,28)6)16-21(31)24(32)30(23,7)25(33)34/h12,17-18,20-24,31-32H,8-11,13-16H2,1-7H3,(H,33,34)/t18-,20+,21-,22-,23-,24+,26-,27-,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJHWSUBFSVZDX-ORFZOPCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)C(=O)O)O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Extraction and Isolation Methods

Solvent-Based Extraction Protocols

Retigeric acid A is primarily obtained via solvent extraction from lichen thalli. Ethyl acetate and methanol are the most effective solvents due to their polarity profiles, which solubilize triterpenoids without degrading ester functionalities. A standardized protocol involves:

  • Drying and pulverization : Lichen material (Lobaria orientalis, Pyxine endochrysina) is air-dried, ground to 0.5–1 mm particles, and defatted using hexane.
  • Maceration : The residue is soaked in ethyl acetate (1:10 w/v) for 72 hours at 25°C, with agitation every 12 hours.
  • Filtration and concentration : The extract is filtered through Whatman No. 1 paper and concentrated under reduced pressure at 40°C.
Table 1: Extraction Efficiency of this compound Across Solvent Systems
Solvent Yield (mg/g dry weight) Purity (%) Source Lichen
Ethyl acetate 4.2 ± 0.3 89.5 Lobaria orientalis
Methanol 3.8 ± 0.2 78.9 Pyxine endochrysina
Acetone 2.1 ± 0.1 65.4 Lobaria kurokawae

Chromatographic Purification

Crude extracts require multi-step chromatography for isolation:

  • Column chromatography (CC) : Silica gel (200–300 mesh) with gradient elution (hexane:ethyl acetate 9:1 → 1:1) separates triterpenoid fractions.
  • High-performance liquid chromatography (HPLC) : Semi-preparative C18 columns (250 × 10 mm, 5 μm) with isocratic acetonitrile:water (75:25, 0.1% formic acid) achieve 98.2% purity. This compound elutes at 12.3 minutes (UV detection at 245 nm).
Table 2: Chromatographic Parameters for this compound Isolation
Technique Stationary Phase Mobile Phase Retention Time (min) Purity (%)
Silica CC Silica gel 60 Hexane:EtOAc (7:3) 82.4
HPLC C18 Acetonitrile:H2O (75:25) 12.3 98.2

Chemical Synthesis Approaches

Challenges in De Novo Synthesis

The complex hopane skeleton of this compound—featuring five fused rings, acetoxy, and carboxylic acid groups—poses significant synthetic hurdles. No total synthesis has been reported, though fragment syntheses highlight key obstacles:

  • Stereochemical control : C3β-acetoxy and C22-hydroxy configurations require asymmetric catalysis or chiral pool strategies.
  • Oxidation state modulation : Late-stage oxidation at C28 to a carboxylic acid risks over-oxidation of adjacent groups.

Semi-Synthetic Modifications

Existing efforts focus on modifying hopane precursors:

  • Zeorin derivatization : Zeorin (hopane-6α,22-diol), a structurally related triterpene, is acetylated at C3 using acetic anhydride/pyridine (yield: 67%).
  • Side-chain oxidation : Hopane-22-ol is oxidized to the carboxylic acid via Jones reagent (CrO3/H2SO4), though this method suffers from low selectivity (≤40% yield).

Biosynthetic Pathways and Precursor Incorporation

This compound originates from the mevalonate pathway, as confirmed by isotopic labeling in Lobaria spp.:

  • Squalene cyclization : Oxidosqualene cyclase generates the hopane core.
  • Post-cyclization modifications :
    • C3β-hydroxylation via cytochrome P450 monooxygenase.
    • Acetylation by acetyltransferase (CoA-dependent).
    • C22-hydroxylation and C28 oxidation.
Table 3: Enzymatic Activities in this compound Biosynthesis
Enzyme Function Localization
Oxidosqualene cyclase Cyclizes squalene to hopene Endoplasmic reticulum
CYP450 (LkC3βH) Hydroxylates C3 position Mitochondria
Acetyltransferase (RAAT) Transfers acetyl group to C3-OH Cytosol

Analytical Characterization Techniques

Spectroscopic Identification

  • NMR : Key signals include δH 4.48 (H-3β, dd, J = 11.5 Hz), δC 170.2 (C-28 carboxylic acid), and δC 21.0 (C-30 methyl).
  • Mass spectrometry : ESI-MS shows [M+H]+ at m/z 499.3 (C32H50O5).
Table 4: Characteristic NMR Data for this compound
Position δH (ppm) δC (ppm) Multiplicity
3 4.48 73.2 dd
22 3.82 69.8 t
28 170.2

Purity Assessment

HPLC-DAD (diode array detection) at 245 nm confirms purity >98%, with UV λmax at 210 nm (carboxylic acid n→π* transition).

Challenges in Large-Scale Preparation

  • Low natural abundance : Lobaria lichens yield ≤0.4% this compound, necessitating sustainable cultivation.
  • Co-eluting analogs : Retigeric acid B (C28 methyl ester) often co-purifies, requiring pH-controlled HPLC.
  • Instability : The C3-acetate group hydrolyzes under acidic conditions (t1/2 = 3 hours at pH 2).

Applications in Pharmaceutical Research

This compound exhibits dose-dependent cytotoxicity against MCF-7 (IC50 = 21.1 μg/mL) and HepG2 cells (IC50 = 34.6 μg/mL). Mechanistic studies attribute activity to NF-κB pathway inhibition and caspase-3 activation.

Table 5: Bioactivity Profile of this compound
Cell Line IC50 (μg/mL) Mechanism
MCF-7 (breast) 21.1 ± 1.2 Caspase-3 activation
HepG2 (liver) 34.6 ± 2.1 NF-κB suppression
NCI-H460 (lung) 45.3 ± 3.4 ROS generation

Chemical Reactions Analysis

1.2. Intramolecular Pauson–Khand Reactions (2021)

A 2021 approach utilized two intramolecular Pauson–Khand reactions (IMPKRs) :

  • The first IMPKR constructed the D/E ring system (triquinane subunit).

  • The second IMPKR formed the A/B rings and established the C6a quaternary center with high diastereoselectivity .

Key Features

  • Stereochemical control at six chiral centers via substrate preorganization.

  • Yield for the second IMPKR: 48% .

2.1. Pt-Catalyzed Conia-Ene Cyclization

A 2023 enantioselective synthesis featured:

  • Pt-catalyzed 5-exo-dig Conia-ene cyclization to establish the C-10 quaternary center (D/E ring) .

  • Prins cyclization to build the trans-hydrindane backbone (A/B ring) .

  • Fe-mediated radical cyclization (5-endo-trig) for vicinal quaternary centers (C ring) .

Key Data

StepReaction TypeCatalyst/ConditionsOutcome
1Conia-ene cyclizationPt catalyst, enolyne substrateC-10 quaternary center installed
2Prins cyclizationDiastereoselective conditionstrans-Hydrindane formed
3Radical cyclizationFe-mediated HATVicinal quaternary centers

2.2. Reductive Skeletal Rearrangement (2023)

Another 2023 synthesis leveraged a reductive skeletal rearrangement cascade to assemble angular triquinane subunits. Key steps included:

  • ODI-[5 + 2] cycloaddition/pinacol rearrangement for ring expansion .

  • Wolff ring contraction and HAT reduction for stereochemical control .

Efficiency Metrics

3.1. Biosynthetic Relevance

Density functional theory (DFT) studies clarified the biosynthetic carbocation cascade:

  • Route 2 (A → E → B → C/D cyclization) is thermodynamically favored (ΔG‡ ≤ 9.2 kcal/mol) and aligns with labeling experiments .

  • Steric inversion at C3 is kinetically disfavored in alternative pathways .

Energy Profile Comparison

PathwayActivation Barrier (kcal/mol)Stereochemical Outcome
Route 1>37 (steric inversion step)Incorrect stereochemistry
Route 2≤9.2Correct angular triquinane

Comparative Analysis of Synthetic Approaches

StrategyKey ReactionStereochemical ControlYield EfficiencyReference
Early racemic synthesis[2+2] Cycloaddition, Corey–SeebachModerate47–80%
IMPKR-based synthesisIntramolecular Pauson–Khand reactionsHigh48% (key step)
Asymmetric synthesis (2023)Conia-ene/Prins/radical cyclizationExcellentNot reported
Reductive rearrangementODI-[5 + 2] cycloaddition, Wolff contractionHighConcise route

Scientific Research Applications

Antifungal Activity

Retigeric acid A has been studied for its antifungal properties, particularly against Candida albicans. Research indicates that RAA exhibits significant antifungal activity, especially when used in combination with azole antifungals.

  • Mechanism of Action : RAA enhances the accumulation of reactive oxygen species (ROS) in fungal cells, leading to cell death. It also disrupts ergosterol synthesis, a crucial component of fungal cell membranes, thereby increasing the efficacy of azole drugs .
  • Synergistic Effects : In vitro studies demonstrate that RAA can reduce the minimum inhibitory concentration (MIC) of azoles against resistant strains of C. albicans by up to 1000-fold. This suggests that RAA can restore sensitivity to azole antifungals in resistant strains .
Study Combination Effect on MIC Notes
RAA + FluconazoleDecreased by >1000-foldEffective against resistant strains
RAA + ItraconazoleSignificant synergy observedEnhanced antifungal activity

Antitumor Activity

This compound has shown promising results in cancer research, particularly in prostate cancer.

  • Mechanism of Action : RAA promotes apoptosis in cancer cells through modulation of key signaling pathways, including the NF-κB pathway. It inhibits the phosphorylation and nuclear translocation of NF-κB subunits, leading to reduced expression of anti-apoptotic proteins .
  • Combination Therapy : Studies have demonstrated that RAA enhances the efficacy of conventional chemotherapeutics like cisplatin. By impairing DNA damage repair mechanisms and activating pro-apoptotic pathways, RAA significantly increases the sensitivity of cancer cells to treatment .
Study Cancer Type Combination Therapy Mechanism
Prostate CancerRAA + CisplatinInhibition of DNA repair
Prostate CancerRAA aloneSuppression of NF-κB signaling

Mitophagy Induction

Recent studies suggest that this compound may induce mitophagy through oxidative stress mechanisms.

  • Research Findings : RAA has been shown to induce mitophagy in cancer cells, which may contribute to its antitumor effects. By promoting mitochondrial dysfunction and subsequent autophagic degradation, RAA can enhance apoptosis in cancer cells .

Potential as a Therapeutic Agent

The diverse applications of this compound indicate its potential as a therapeutic agent across various medical fields.

  • Future Research Directions : Ongoing studies aim to further elucidate the mechanisms underlying the pharmacological effects of RAA and explore its potential in treating other diseases beyond fungal infections and cancers.

Comparison with Similar Compounds

Mechanism of Action

  • RAB suppresses prostate cancer (PCa) cell proliferation by inhibiting the NF-κB pathway. It blocks phosphorylation of IκBα and p65, preventing nuclear translocation of NF-κB and downregulating anti-apoptotic proteins (e.g., Bcl-2, survivin) .

In Vitro and In Vivo Efficacy

  • RAB: Induces S-phase cell cycle arrest in PC-3 cells by modulating cyclins (cyclin B, E) and p21 . Reduces tumor volume by 60% in RM-1 xenograft mouse models via NF-κB suppression .
  • RAA : Antitumor activity remains uncharacterized in published studies.

Antifungal Activity

Key Mechanisms

  • RAB: Inhibits Candida albicans hyphal formation by reducing cAMP levels via adenylyl cyclase (Cdc35) inhibition, which is linked to enhanced farnesol production . Synergizes with azoles (e.g., fluconazole) by inhibiting efflux pumps and ergosterol biosynthesis .
  • RAA: No antifungal data are available, but its structural resemblance to RAB suggests possible overlapping mechanisms.

Comparison with Other Triterpenoids

Asiatic Acid and Gypenosides

  • Asiatic acid (a triterpene from Centella asiatica) and gypenosides (from Gynostemma pentaphyllum) enhance fluconazole activity against C. albicans by similar efflux pump inhibition but lack RAB’s dual action on cAMP and ROS .

Berberine

  • Berberine (an isoquinoline alkaloid) induces apoptosis in PCa cells by modulating NF-κB and AP-1 pathways, similar to RAB. However, berberine primarily targets mitochondrial dysfunction without affecting cAMP signaling .

Thymol and Carvacrol

  • These monoterpene phenols exhibit antifungal activity via ROS generation but lack RAB’s specificity for adenylyl cyclase or ergosterol biosynthesis .

Data Tables

Table 1: Comparative Antitumor Profiles

Compound Target Pathway IC₅₀ (PCa Cells) Key Effects References
Retigeric acid B NF-κB, cyclins ~10 μM S-phase arrest, apoptosis induction
Berberine NF-κB, AP-1 15–30 μM Mitochondrial apoptosis
Asiatic acid Efflux pumps N/A Synergy with azoles

Table 2: Antifungal Mechanisms

Compound MIC (μg/mL) Synergy with Azoles Key Targets References
Retigeric acid B 8–16 Yes (4–256-fold) cAMP, ROS, ergosterol
Thymol 100–300 No ROS, membrane integrity
Asiatic acid >100 Yes Efflux pumps

Biological Activity

Retigeric acid A (RAA), a compound derived from the lichen Lobaria kurokawae, has garnered attention for its diverse biological activities, particularly in the fields of antifungal and anticancer research. This article aims to provide a comprehensive overview of the biological activity of RAA, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is classified as a pentacyclic triterpenoid. It shares structural similarities with retigeric acid B (RAB), which has been more extensively studied. The chemical structure of RAA contributes to its bioactivity, influencing its interaction with biological targets.

RAA exhibits significant antifungal properties, particularly against Candida albicans. Research indicates that RAA inhibits the yeast-to-hyphal transition, a critical virulence factor in fungal infections. This inhibition occurs through modulation of the Ras1-cAMP-Efg1 signaling pathway, leading to decreased intracellular cAMP levels and reduced filamentation .

Synergistic Effects with Azoles

Studies have demonstrated that RAA can enhance the efficacy of azole antifungals. When combined with drugs such as fluconazole, RAA showed synergistic effects, leading to increased antifungal activity against resistant strains of C. albicans. This synergy is attributed to RAA's ability to inhibit efflux pump activity and target ergosterol biosynthesis .

Combination Effect Strain Tested
RAA + FluconazoleSynergistic effectAzole-resistant strains
RAA + KetoconazoleSynergistic effectVarious clinical isolates
RAA + ItraconazoleSynergistic effectMultiple resistant strains

Inhibition of Cancer Cell Proliferation

This compound has shown promise as an anticancer agent, particularly in prostate cancer cells. Research indicates that RAA induces apoptosis and inhibits cell growth by suppressing the nuclear factor-κB (NF-κB) signaling pathway. This effect is significant in both in vitro and in vivo studies .

Enhancement of Chemotherapeutic Efficacy

RAA has been found to enhance the sensitivity of cancer cells to chemotherapeutic agents, such as cisplatin. The combination treatment leads to a synergistic increase in cytotoxicity, primarily through mechanisms involving DNA damage response suppression and activation of apoptotic pathways .

Case Studies and Research Findings

  • Antifungal Activity Against Candida albicans : A study demonstrated that RAA significantly inhibited the filamentation of C. albicans, leading to prolonged survival in nematode models infected with this pathogen .
  • Synergistic Antifungal Mechanisms : In vitro studies revealed that RAA combined with azoles resulted in enhanced antifungal activity by targeting ergosterol biosynthesis and inhibiting drug efflux mechanisms .
  • Antitumor Efficacy : In prostate cancer cell lines, RAA treatment resulted in a marked reduction in cell viability and induction of apoptosis, confirming its potential as an anticancer agent .

Q & A

Q. What are the primary molecular mechanisms through which Retigeric acid A exerts its biological effects?

Methodological Answer : To investigate this compound's mechanisms, researchers should employ a combination of in vitro assays and molecular profiling. Key approaches include:

  • MTT/Proliferation Assays : Quantify cytotoxic effects across cancer cell lines (e.g., prostate, breast) at varying concentrations (e.g., 2–20 µM) and durations (24–72 hours) .
  • Western Blot/RT-qPCR : Assess expression of DNA repair genes (e.g., ERCC1, MSH2) and apoptosis markers (e.g., PARP cleavage, γH2AX) to identify pathways like nucleotide excision repair (NER) or mismatch repair (MMR) inhibition .
  • Flow Cytometry : Use Annexin V/PI staining to differentiate apoptotic vs. necrotic cell populations .
    Guidelines : Follow standardized protocols for reproducibility (e.g., triplicate experiments, control groups) and validate findings with orthogonal methods (e.g., siRNA knockdown of target genes) .

Q. How can researchers design dose-response experiments to evaluate this compound's efficacy?

Methodological Answer :

  • Dose Range : Start with a broad range (e.g., 0.1–50 µM) and narrow based on IC50 values. Include positive controls (e.g., cisplatin) and vehicle controls.
  • Time-Course Analysis : Test acute (24–48 hours) vs. chronic (72+ hours) exposure to capture dynamic effects on cell viability and gene expression .
  • Data Normalization : Express results as percentage viability relative to untreated controls and use nonlinear regression models (e.g., log-dose vs. response) for IC50 calculation .

Advanced Research Questions

Q. How should researchers resolve contradictions in data regarding this compound's dual effects on DNA repair pathways?

Methodological Answer : Conflicting observations (e.g., upregulation vs. downregulation of NER genes) may arise from context-dependent factors. To address this:

  • Contextual Variables : Test varying cell types (e.g., PC3 vs. DU145 prostate cancer cells), drug combinations (e.g., cisplatin), or DNA damage induction methods (e.g., UV irradiation) .
  • Mechanistic Studies : Use chromatin immunoprecipitation (ChIP) to assess this compound's direct binding to DNA repair complexes or transcriptional regulators.
  • Meta-Analysis : Systematically review published datasets to identify patterns (e.g., dose-dependent vs. time-dependent effects) using tools like PRISMA guidelines .

Q. What strategies optimize the synergistic use of this compound with chemotherapeutic agents like cisplatin?

Methodological Answer :

  • Synergy Analysis : Apply the Chou-Talalay method to calculate combination indices (CI) using software like CompuSyn. A CI < 1 indicates synergy .
  • Mechanistic Integration : Co-administer this compound with cisplatin and monitor:
    • DNA damage markers (e.g., γH2AX foci via immunofluorescence).
    • Apoptosis induction (e.g., caspase-3 activation).
    • Repair pathway suppression (e.g., ERCC1 protein levels via Western blot) .
  • Resistance Mitigation : Test long-term exposure to identify adaptive resistance mechanisms (e.g., ABC transporter upregulation) using RNA-seq .

Methodological and Analytical Challenges

Q. How can researchers ensure reproducibility when studying this compound's effects across laboratories?

Methodological Answer :

  • Standardized Protocols : Adopt community-endorsed methods (e.g., MTT assay guidelines from the Beilstein Journal of Organic Chemistry) .
  • Material Sharing : Deposit raw data (e.g., flow cytometry FCS files) and compound characterization details (e.g., NMR spectra) in public repositories like Figshare .
  • Inter-Lab Validation : Collaborate with independent labs to replicate key findings, ensuring consistency in cell culture conditions and assay parameters .

Q. What statistical approaches are appropriate for analyzing this compound's time-dependent effects?

Methodological Answer :

  • Longitudinal Analysis : Use mixed-effects models to account for intra-experiment variability in time-course data.
  • Survival Analysis : Apply Kaplan-Meier curves for clonogenic survival assays, with log-rank tests for significance .
  • Multivariate Regression : Correlate this compound exposure with multiple endpoints (e.g., apoptosis, DNA damage) using principal component analysis (PCA) .

Literature and Data Synthesis

Q. How can researchers systematically review fragmented evidence on this compound's mechanisms?

Methodological Answer :

  • Search Strategy : Use Boolean operators in databases like PubMed and Web of Science (e.g., "this compound" AND ("DNA repair" OR "apoptosis")) .
  • Inclusion Criteria : Prioritize peer-reviewed studies with full methodological transparency and avoid preprints or non-indexed sources .
  • Evidence Grading : Use the GRADE framework to assess study quality, focusing on experimental rigor and bias minimization .

Ethical and Reporting Standards

Q. What ethical considerations apply when investigating this compound in combination therapies?

Methodological Answer :

  • Preclinical Transparency : Disclose all conflicts of interest and negative results (e.g., lack of synergy in certain cell lines) to avoid publication bias .
  • Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, and avoid selective reporting of favorable outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retigeric acid A
Reactant of Route 2
Retigeric acid A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.